molecular formula C15H16N6OS B14924994 5-cyclopropyl-N-[4-(1-ethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide

5-cyclopropyl-N-[4-(1-ethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B14924994
M. Wt: 328.4 g/mol
InChI Key: MFQARGAPLRDLHN-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-[4-(1-ethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure with multiple rings, including a pyrazole ring, a thiazole ring, and a cyclopropyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[4-(1-ethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide typically involves multi-step reactions. One common approach is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This method allows for the formation of the pyrazole ring, which is a key component of the compound.

Another method involves the cycloaddition of 1,3-dipoles to dipolarophiles . This approach is often used to introduce the thiazole ring into the structure. The reaction conditions for these synthetic routes usually involve the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-[4-(1-ethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or thiazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[4-(1-ethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes . For example, it may inhibit serine/threonine-protein kinases, which are essential for cell cycle regulation and are often overactive in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-N-[4-(1-ethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide is unique due to its combination of a cyclopropyl group, a thiazole ring, and a pyrazole ring. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C15H16N6OS

Molecular Weight

328.4 g/mol

IUPAC Name

5-cyclopropyl-N-[4-(1-ethylpyrazol-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H16N6OS/c1-2-21-7-10(6-16-21)13-8-23-15(17-13)18-14(22)12-5-11(19-20-12)9-3-4-9/h5-9H,2-4H2,1H3,(H,19,20)(H,17,18,22)

InChI Key

MFQARGAPLRDLHN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=CSC(=N2)NC(=O)C3=NNC(=C3)C4CC4

Origin of Product

United States

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